molecular formula C21H18N4O5S B4614651 ethyl 4-[7-(4-nitrobenzylidene)-6-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl]benzoate

ethyl 4-[7-(4-nitrobenzylidene)-6-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl]benzoate

Cat. No. B4614651
M. Wt: 438.5 g/mol
InChI Key: UQWCFGDPWIIEHM-WQRHYEAKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step chemical reactions, including esterification, etherification, reductive cyclization, and nitration processes. These methods aim to construct the compound's complex framework, incorporating various functional groups to achieve the desired molecular architecture. For example, the preparation of nitro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives from 4-hydroxy-3-nitrobenzoic acid follows a similar synthetic route, showcasing the intricate steps required to synthesize such complex molecules (Yin Du-lin, 2007).

Molecular Structure Analysis

The molecular structure of compounds within this chemical class is characterized by their heterocyclic systems, which often exhibit unique physical and chemical properties. X-ray diffraction analysis plays a crucial role in confirming the structure, providing detailed insights into the compound's geometric configuration and intermolecular interactions. For instance, the unexpected formation of a 6-(benzofuranylidene)tetrahydroimidazo[4,5-e]thiazolo[3,2-b][1,2,4]triazine-2,7-dione derivative and its structural confirmation via X-ray analysis highlights the importance of structural elucidation in understanding these compounds' properties (A. Kravchenko et al., 2015).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds are influenced by their functional groups and molecular structure. Reactivity studies, such as solvomercuration reactions and their subsequent transformations, shed light on the compounds' behavior under different chemical conditions, offering insights into their stability, reactivity, and potential applications. For example, the study on solvomercuration adducts of 2-nitrobenzylcyclopropane and their acid-catalyzed transformations provide valuable data on the stability of metalated 1-oxo-3,4-dihydro-1H-2,1-benzoxazinium ions, important for understanding the compound's chemical properties (A. N. Fedotov et al., 2013).

Scientific Research Applications

Versatile Heterocycle Synthesis

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate has been identified as a highly versatile intermediate for synthesizing a wide array of trifluoromethyl heterocycles, including oxazoles, thiazoles, imidazoles, 1,2,4-triazines, and pyridines. This diversity is achieved through rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, showcasing the potential for complex heterocyclic structures that might be relevant to the compound (Honey et al., 2012).

Structural and Reactivity Studies

Detailed DFT structural and reactivity studies on derivatives, such as ethyl-2-(4-ethoxybenzylidene)-7-methyl-3-oxo-5-(4-benzyloxyphenyl)-2,3-dihydro-5H-[1,3] thiazolo[3,2-a]pyrimidine-6-carboxylate (EMTP), offer insights into spectroscopic, electronic, and chemical properties. Molecular docking simulations have also been used to evaluate potential antimicrobial activity, highlighting the research interest in understanding the molecular interactions and potential applications of such compounds in medical and pharmaceutical fields (Smitha et al., 2021).

Synthesis and Characterization of Derivatives

The synthesis and characterization of new 3(4H)-quinazolinone derivatives from quinazolinylbenzoic acid as a precursor have been explored. The reactions involved in synthesizing these derivatives, such as with hydrazine hydrate and various reagents, are of interest due to the antibacterial and antifungal activities exhibited by some of the products. This suggests potential applications in developing new antimicrobial agents (El-Shenawy, 2017).

properties

IUPAC Name

ethyl 4-[(7Z)-7-[(4-nitrophenyl)methylidene]-6-oxo-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-3-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O5S/c1-2-30-20(27)15-5-9-16(10-6-15)23-12-22-21-24(13-23)19(26)18(31-21)11-14-3-7-17(8-4-14)25(28)29/h3-11H,2,12-13H2,1H3/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQWCFGDPWIIEHM-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2CN=C3N(C2)C(=O)C(=CC4=CC=C(C=C4)[N+](=O)[O-])S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N2CN=C3N(C2)C(=O)/C(=C/C4=CC=C(C=C4)[N+](=O)[O-])/S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
ethyl 4-[7-(4-nitrobenzylidene)-6-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl]benzoate
Reactant of Route 2
Reactant of Route 2
ethyl 4-[7-(4-nitrobenzylidene)-6-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl]benzoate
Reactant of Route 3
Reactant of Route 3
ethyl 4-[7-(4-nitrobenzylidene)-6-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl]benzoate
Reactant of Route 4
ethyl 4-[7-(4-nitrobenzylidene)-6-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl]benzoate
Reactant of Route 5
Reactant of Route 5
ethyl 4-[7-(4-nitrobenzylidene)-6-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl]benzoate
Reactant of Route 6
Reactant of Route 6
ethyl 4-[7-(4-nitrobenzylidene)-6-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.